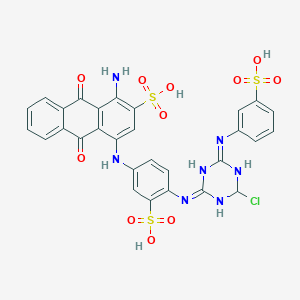
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulfonic acid, and chloro groups. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its binding to target molecules, while the chloro group may enhance its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid stands out due to its unique combination of functional groups. Similar compounds include those with similar core structures but different substituents, such as this compound derivatives. These compounds may have different chemical properties and applications, highlighting the uniqueness of the compound .
Propiedades
Fórmula molecular |
C29H22ClN7O11S3 |
|---|---|
Peso molecular |
776.2 g/mol |
Nombre IUPAC |
1-amino-4-[4-[[4-chloro-6-(3-sulfophenyl)imino-1,3,5-triazinan-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C29H22ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,27,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,33,34,35,36,37) |
Clave InChI |
BKURCFKXIUGOCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(NC(=NC6=CC(=CC=C6)S(=O)(=O)O)N5)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



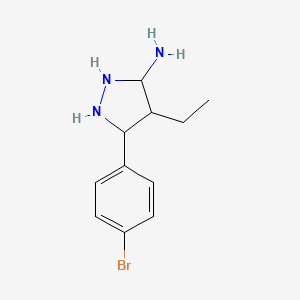
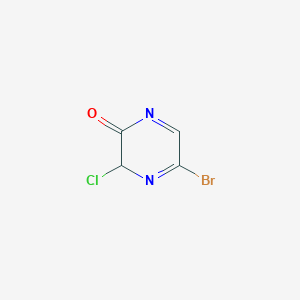
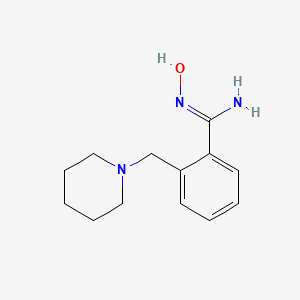
![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)

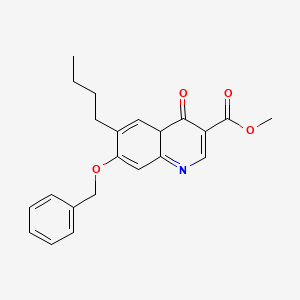
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
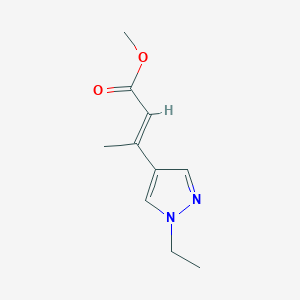


![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
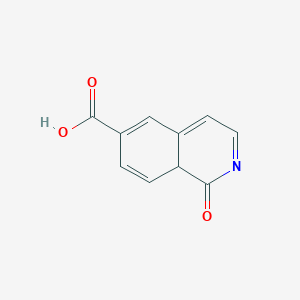
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)
